1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
This compound is a fluoroquinolone, a class of synthetic antimicrobial agents . It has a molecular formula of C20H23F2N3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, two fluorine atoms, a 3-methylpiperazin-1-yl group, and a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid group . The molecular weight is 391.41 .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Evaluation in Antibacterial Applications
1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives have been extensively studied for their antibacterial properties. Researchers synthesized and characterized a series of novel derivatives of this compound and screened them for their in vitro anti-tubercular and antibacterial activity. Many of these compounds exhibited significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv, Staphylococcus aureus, and Escherichia coli, indicating potent antibacterial activity. The study highlights the importance of these compounds in the development of new antibacterial agents (Suresh et al., 2014).
Anti-Inflammatory and Immunomodulatory Activities
A remarkable aspect of this compound is its potential in anti-inflammatory and immunomodulatory therapies. One of the derivatives of this compound was identified as a highly potent anti-inflammatory agent, showing significant effects on the oxidative burst activity of whole blood phagocytes, neutrophils, and macrophages, as well as inhibitory effects on T-cell proliferation, while maintaining comparable antibacterial activity to gatifloxacin. This dual action of anti-inflammatory and antibacterial activities positions these compounds as promising candidates for therapeutic applications (Sultana et al., 2013).
Antimycobacterial Properties
The antimycobacterial properties of novel fluoroquinolones derivatives, including this compound, have been extensively studied. One study synthesized a series of derivatives and evaluated their antimycobacterial in vitro and in vivo against various strains of Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited notable antimycobacterial activity, highlighting the potential of these compounds in treating tuberculosis and other mycobacterial infections (Senthilkumar et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3/c1-9-7-22(5-4-21-9)16-13(19)6-11-15(14(16)20)23(10-2-3-10)8-12(17(11)24)18(25)26/h6,8-10,21H,2-5,7H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKOPMSOBOQYRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908432 | |
Record name | 1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
103460-89-5 | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103460895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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